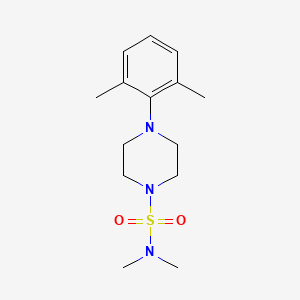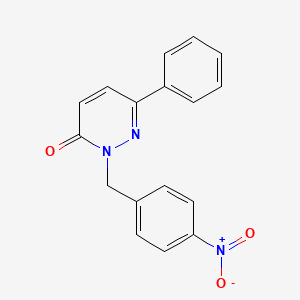
5-(2-Methoxy-4-methylpyrimidin-5-yl)-3-((phenylsulfonyl)methyl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "5-(2-Methoxy-4-methylpyrimidin-5-yl)-3-((phenylsulfonyl)methyl)-1,2,4-oxadiazole" is a derivative of 1,3,4-oxadiazole, a class of compounds known for their biological activities. These compounds have been the subject of extensive research due to their potential applications in medicinal chemistry, particularly as antiviral and antibacterial agents .
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives typically involves multiple steps, starting from basic building blocks such as carboxylic acids, esters, or hydrazides. For instance, the synthesis of related compounds has been reported where different organic acids were converted into corresponding esters, hydrazides, and then to 5-substituted-1,3,4-oxadiazole-2-thiols. These thiols were further reacted with substituted piperidines to yield the final oxadiazole derivatives . Although the specific synthesis of the compound is not detailed in the provided papers, similar methodologies could be applied.
Molecular Structure Analysis
The molecular structure of oxadiazole derivatives can be confirmed using techniques such as single-crystal X-ray diffraction, NMR, IR, and mass spectrometry. For example, crystal structure studies and DFT calculations have been performed on similar compounds to determine their reactive sites and to understand the nature of intermolecular contacts .
Chemical Reactions Analysis
The chemical reactivity of oxadiazole derivatives can be influenced by the presence of substituents on the oxadiazole ring. The introduction of methoxy and methyl groups, as seen in the compound of interest, can affect the electron density and thus the reactivity of the molecule. The reactivity can be explored through computational methods such as DFT to predict reactive sites for electrophilic and nucleophilic attacks .
Physical and Chemical Properties Analysis
The physical and chemical properties of oxadiazole derivatives, including solubility, melting point, and stability, are determined by their molecular structure. The presence of a phenylsulfonyl group could increase the compound's polarity and potentially its solubility in polar solvents. The methoxy and methyl substituents may contribute to the lipophilicity of the compound. These properties are crucial for the biological activity and pharmacokinetic profile of the compound .
Biological Activity Analysis
The biological activity of oxadiazole derivatives is a key area of interest. Compounds similar to the one have been evaluated for their antiviral activities against tobacco mosaic virus (TMV) and have shown promising results. Some derivatives have exhibited better curative effects than commercial antiviral products . Additionally, oxadiazole derivatives have been screened for antibacterial activity against Gram-negative and Gram-positive bacteria, with some compounds showing moderate to significant activity . Furthermore, these compounds have been tested for their inhibitory activity against enzymes like butyrylcholinesterase (BChE), which is relevant in the context of neurodegenerative diseases .
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
Compounds structurally similar to 5-(2-Methoxy-4-methylpyrimidin-5-yl)-3-((phenylsulfonyl)methyl)-1,2,4-oxadiazole have been investigated for their pharmacological properties. For example, analogues have been synthesized and evaluated for their potent and selective antagonistic effects on 5-HT(1B/1D) receptors, showing promising results in enhancing serotonin release and potential applications in neurological studies (Liao et al., 2000).
Antibacterial Activity
Another research area involves the synthesis and evaluation of N-substituted derivatives of similar compounds for their antibacterial activity. These studies have highlighted the potential of 1,3,4-oxadiazole bearing compounds against Gram-negative and Gram-positive bacteria, suggesting applications in developing new antibacterial agents (Khalid et al., 2016).
Corrosion Inhibition
The corrosion inhibition properties of 1,3,4-oxadiazole derivatives have been assessed for their efficacy in protecting mild steel in sulfuric acid media. Such compounds, through physicochemical and theoretical studies, have demonstrated potential as corrosion inhibitors, indicating their importance in material science and engineering applications (Ammal et al., 2018).
Material Science and Organic Electronics
Furthermore, oxadiazole-containing compounds have been explored for their application in organic light-emitting diodes (OLEDs). The synthesis and structural analysis of such compounds reveal their potential as hole-blocking materials in OLEDs, contributing to the development of more efficient electronic devices (Wang et al., 2001).
Eigenschaften
IUPAC Name |
3-(benzenesulfonylmethyl)-5-(2-methoxy-4-methylpyrimidin-5-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O4S/c1-10-12(8-16-15(17-10)22-2)14-18-13(19-23-14)9-24(20,21)11-6-4-3-5-7-11/h3-8H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMIDLXBEIUZCLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C2=NC(=NO2)CS(=O)(=O)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Methoxy-4-methylpyrimidin-5-yl)-3-((phenylsulfonyl)methyl)-1,2,4-oxadiazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{3-[4-(3-methylphenyl)piperazin-1-yl]-3-oxopropyl}-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2547233.png)
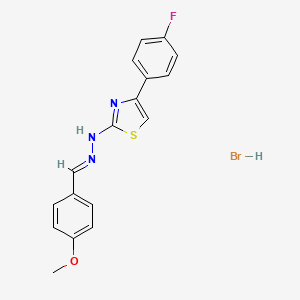


![(E)-N-[5-(1-adamantyl)-2-methylphenyl]-2-cyano-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2547238.png)

![Bis(3,5-ditert-butyl-4-methoxyphenyl)-[2-[(1R)-1-dicyclohexylphosphanylethyl]cyclopenten-1-yl]phosphane;carbanide;cyclopentene;iron(2+)](/img/structure/B2547240.png)
![Methyl 5-iodo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate](/img/structure/B2547242.png)
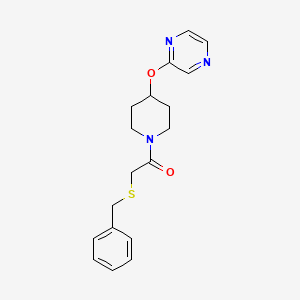
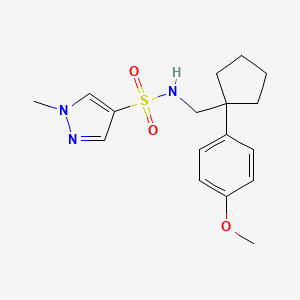
![N-(2-carbamoylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2547248.png)
![N'-[(1E)-{[(2,4-dichlorophenyl)methoxy]amino}methylidene]pyridine-4-carbohydrazide](/img/structure/B2547252.png)
